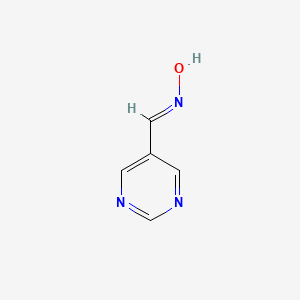
Pyrimidine-5-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a pyrimidine ring substituted with an oxime group at the 5-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the oxime functional group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Pyrimidine-5-carbaldehyde oxime, like many oximes, has been reported to have significant roles as acetylcholinesterase reactivators . Many oximes are also known to be kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme and reactivates it . As a kinase inhibitor, it binds to the kinase enzymes, inhibiting their activity .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting kinase enzymes, it affects the signaling pathways regulated by these enzymes . By reactivating acetylcholinesterase, it affects the cholinergic neurotransmission pathway .
Result of Action
The result of this compound’s action depends on its targets and the pathways it affects. For instance, by reactivating acetylcholinesterase, it could potentially alleviate symptoms of organophosphate poisoning . By inhibiting kinase enzymes, it could potentially have anticancer and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Pyrimidine-5-carbaldehyde oxime plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is likely involved in various metabolic pathways . It may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine, which can be further functionalized.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxime group under mild conditions.
Major Products Formed:
Nitrile oxides: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Pyrimidine-5-carbaldehyde oxime has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrimidine-2-carbaldehyde oxime: Similar structure but with the oxime group at the 2-position.
Pyrimidine-4-carbaldehyde oxime: Oxime group at the 4-position.
Pyrimidine-5-carboxaldehyde: Lacks the oxime group but shares the pyrimidine core.
Uniqueness: Pyrimidine-5-carbaldehyde oxime is unique due to the specific positioning of the oxime group, which influences its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHALWYYWJPEIV-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=N1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
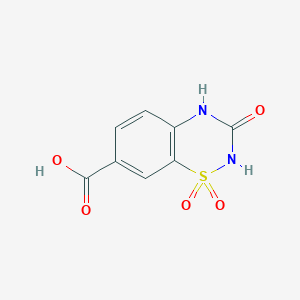
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)
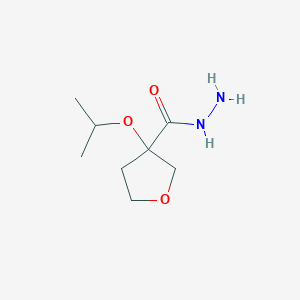
![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)
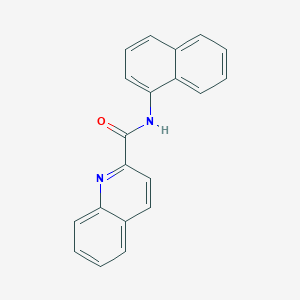
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)
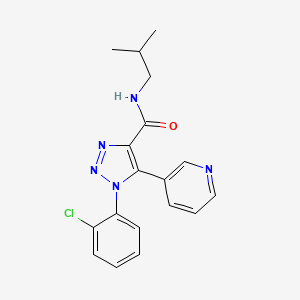
![3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2535245.png)
![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)
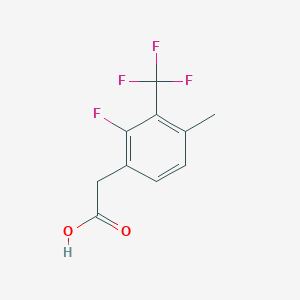
![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)
![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)
![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)
![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)
